molecular formula C13H17N B8426386 rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis

Cat. No.: B8426386
M. Wt: 187.28 g/mol
InChI Key: AWRVRPHELFNBNU-UHFFFAOYSA-N
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Description

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug design. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability. The reduction process often employs reagents such as lithium aluminum hydride (LiAlH4) to achieve the desired transformation . Another approach involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for larger-scale production. The use of photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions often involve reagents like LiAlH4.

    Substitution: Substitution reactions can introduce different functional groups at the bridgehead position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols.

Scientific Research Applications

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is unique due to its specific bicyclic structure, which provides a rigid framework that can mimic other biologically active molecules. This makes it particularly valuable in drug design, where structural rigidity is often crucial for effective binding to molecular targets.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2

InChI Key

AWRVRPHELFNBNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with diazomethane and zinc iodide, according to the method of Attia, Ind. J. Chem., 16B, 98 (1978) provides 3-benzyl-3-azabicyclo[4.1.0]heptane. Hydrogenolytic removal of the benzyl group gives 3-azabicyclo[4.1.0]heptane.
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